molecular formula C14H10BrN B13989035 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile

6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13989035
M. Wt: 272.14 g/mol
InChI Key: ADWIJDYHQXWGNF-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile is a brominated biphenyl derivative characterized by a nitrile group at the 3-position and a bromomethyl substituent at the 6-position of the biphenyl scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or functional materials.

Synthesis: The compound is synthesized via radical bromination of 6-methyl-[1,1'-biphenyl]-3-carbonitrile using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride (CCl₄) at 80°C for 15 hours, yielding 68% after purification . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 7.92–7.70 (m, 3H), 7.57–7.42 (m, 5H), 4.62 (s, 2H, CH₂Br).
  • UPLC/MS: m/z 290 [M + NH₄]⁺.

The bromomethyl group enhances reactivity in nucleophilic substitutions, making the compound valuable for constructing complex architectures.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

4-(bromomethyl)-3-phenylbenzonitrile

InChI

InChI=1S/C14H10BrN/c15-9-13-7-6-11(10-16)8-14(13)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

ADWIJDYHQXWGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves the bromination of a suitable biphenyl precursor. One common method involves the bromination of 6-methyl-[1,1’-biphenyl]-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or aldehydes.

Scientific Research Applications

6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: It is used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the functional groups undergo changes in oxidation states, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Bromomethyl : The bromomethyl group (C-CH₂Br) in the target compound offers superior leaving-group capability compared to aryl bromides (C-Br), enabling alkylation or cross-coupling at milder conditions .
  • Electron-Withdrawing Effects : The nitrile group at the 3-position stabilizes intermediates via resonance, whereas carbazole substituents (e.g., mCBP-CN) improve charge transport in optoelectronic devices .

Thermal and Physical Properties

Compound Name Melting Point (°C) IR Stretching (cm⁻¹) Notes Reference
6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile N/A Not reported Liquid/solid state inferred from NMR
4’-((4-((4-Cyanophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)-3’,5’-dimethyl-[1,1’-biphenyl]-4-carbonitrile 279–281 ν 3411 (NH), 2220 (CN) High thermal stability for materials science .
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile N/A O-H (3191), CN (2226) Enhanced solubility due to polar -OH and -F groups .

Key Observations :

  • Melting points correlate with substituent polarity; hydroxy and carbazole groups increase intermolecular interactions, raising melting points (e.g., 279–281°C for triazine-linked derivatives ).
  • The absence of polar groups in 6-(bromomethyl)-[1,1'-biphenyl]-3-carbonitrile likely results in lower melting points, though data are lacking.

Biological Activity

6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies highlighting its activity against different biological targets.

Synthesis

The synthesis of 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile typically involves bromination and subsequent reactions that introduce the carbonitrile group. The synthetic pathway often includes:

  • Bromination : The introduction of the bromomethyl group can be achieved through electrophilic aromatic substitution.
  • Nitrile Formation : The carbonitrile group is introduced via nucleophilic substitution or other functionalization methods.

The biological activity of 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Kinase Inhibition : The compound may inhibit specific kinases, which play crucial roles in cell signaling pathways, potentially affecting cancer cell proliferation and survival.
  • DNA Interaction : It has been suggested that the compound could bind to DNA, influencing gene expression and cellular processes related to growth and apoptosis .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of biphenyl compounds have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 200 μg/mL against various microbial strains .

Case Studies

  • Inhibition of PD-1/PD-L1 Interaction : A study focused on small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint identified derivatives based on the biphenyl structure. These compounds demonstrated significant binding affinities (−10.5 to −11.5 kcal/mol), suggesting that modifications in the biphenyl moiety can enhance their biological activity against immune checkpoints .
  • Antifungal Activity : In another investigation, brominated biphenyl derivatives were evaluated for antifungal activity against Candida strains. Compounds showed promising results with MIC values around 100 μg/mL, indicating their potential as antifungal agents .

Comparative Analysis

A comparison of 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile with similar compounds reveals differences in biological activity attributed to structural variations:

CompoundStructure FeaturesBiological Activity
6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrileBromine at position 6; nitrile at position 3Kinase inhibition; antimicrobial
6-Bromo-1H-indole-3-carbonitrileIndole structure; lacks biphenylAntimicrobial; lower cytotoxicity
6-Bromo-1H-indole-3-acetic acidAcetic acid group instead of nitrileDifferent chemical properties

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